molecular formula C8H12N2O4S2 B13504654 3-(1-Sulfamoylethyl)benzenesulfonamide

3-(1-Sulfamoylethyl)benzenesulfonamide

Cat. No.: B13504654
M. Wt: 264.3 g/mol
InChI Key: MCJGJHWNXOKSGR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Sulfamoylethyl)benzenesulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method includes the use of sulfonyl chlorides derived from thiols through oxidative chlorination, followed by reaction with amines . Another approach involves the use of microwave irradiation to facilitate the direct synthesis from sulfonic acids or their sodium salts .

Industrial Production Methods

Industrial production of sulfonamides often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-(1-Sulfamoylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Sulfamoylethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Sulfamoylethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Sulfamoylethyl)benzenesulfonamide is unique due to its specific structure, which allows it to selectively inhibit certain carbonic anhydrase enzymes. This selectivity makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

3-(1-sulfamoylethyl)benzenesulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-6(15(9,11)12)7-3-2-4-8(5-7)16(10,13)14/h2-6H,1H3,(H2,9,11,12)(H2,10,13,14)

InChI Key

MCJGJHWNXOKSGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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